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molecular formula C17H27N3O3S B8556300 N-{4-[(1-Butylpiperidin-4-yl)sulfamoyl]phenyl}acetamide CAS No. 59528-76-6

N-{4-[(1-Butylpiperidin-4-yl)sulfamoyl]phenyl}acetamide

Cat. No. B8556300
M. Wt: 353.5 g/mol
InChI Key: BLKKYGFMMSYNFF-UHFFFAOYSA-N
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Patent
US03933829

Procedure details

7.0 Grams of N-acetylsulphanilyl chloride were added in portions to a stirred, ice cooled, mixture of 4.7 grams of 4-amino-1-n-butyl piperidine and 6.3 grams of sodium bicarbonate in 75 milliliters of water and 35 milliliters of chloroform. After stirring overnight at room temperature the mixture was filtered, washed with water, and dried to give 4.2 grams of the title compound. Melting Point 174°-175°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:8]([S:9](Cl)(=[O:11])=[O:10])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[NH2:15][CH:16]1[CH2:21][CH2:20][N:19]([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:17]1.C(=O)(O)[O-].[Na+]>O.C(Cl)(Cl)Cl>[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:8]([S:9]([NH:15][CH:16]2[CH2:21][CH2:20][N:19]([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:17]2)(=[O:11])=[O:10])=[CH:7][CH:6]=1)(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(S(=O)(=O)Cl)C=C1
Step Two
Name
Quantity
4.7 g
Type
reactant
Smiles
NC1CCN(CC1)CCCC
Name
Quantity
6.3 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC1CCN(CC1)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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